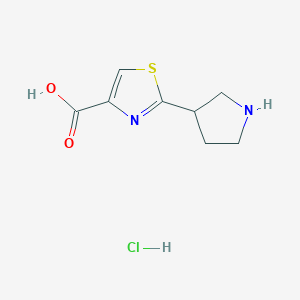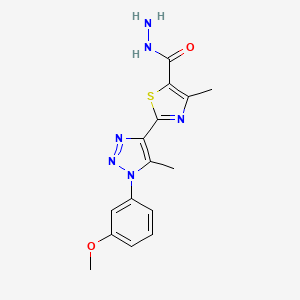![molecular formula C24H25Cl2N3OS B2637081 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride CAS No. 1321667-00-8](/img/structure/B2637081.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a chlorinated benzo[d]thiazole moiety, a diethylaminoethyl group, and a naphthamide core, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the synthesis of the 6-chlorobenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 2-chlorobenzoic acid under acidic conditions.
Attachment of the Diethylaminoethyl Group: The next step involves the alkylation of the benzo[d]thiazole core with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.
Formation of the Naphthamide Core: The final step includes the coupling of the intermediate product with 2-naphthoyl chloride in the presence of a base like triethylamine to form the desired naphthamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, resulting in the formation of amine derivatives.
Substitution: The chlorinated benzo[d]thiazole moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties for specific applications.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it useful in the study of signal transduction pathways and other biological mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-naphthamide hydrochloride
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-anthramide hydrochloride
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-quinolamide hydrochloride
Uniqueness
Compared to similar compounds, N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorinated benzo[d]thiazole moiety and diethylaminoethyl group provide distinct reactivity and binding characteristics, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3OS.ClH/c1-3-27(4-2)13-14-28(24-26-21-12-11-20(25)16-22(21)30-24)23(29)19-10-9-17-7-5-6-8-18(17)15-19;/h5-12,15-16H,3-4,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWBMCYQCSLQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)

![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)
![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)





![N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide](/img/structure/B2637014.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2637019.png)
![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

